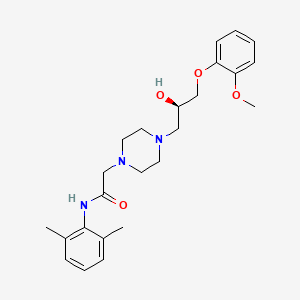

(R)-ranolazine

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLMZUWKNUAPSZ-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Ranolazine: A Stereoselective Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of (R)-ranolazine, the R-enantiomer of the antianginal agent ranolazine. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, stereoselective pharmacology, synthesis, and analytical methodologies.

Core Chemical Identity

(R)-ranolazine is the dextrorotatory enantiomer of ranolazine, a piperazine derivative. While the commercially available drug, Ranexa®, is a racemic mixture of both (R)- and (S)-enantiomers, research has indicated stereoselective differences in their pharmacokinetic profiles[1].

| Parameter | Value | Source |

| CAS Number | 114246-80-9 | MedKoo Biosciences[2] |

| Molecular Formula | C₂₄H₃₃N₃O₄ | PubChem |

| Molecular Weight | 427.54 g/mol | MedKoo Biosciences[2] |

| IUPAC Name | (R)-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide | Chemicea Pharma[3] |

The Significance of Stereochemistry: (R)- vs. (S)-Ranolazine

Ranolazine is administered as a racemic mixture, and studies have shown that the pharmacokinetic behaviors of the (R)- and (S)-enantiomers are not identical[4]. Research in rat models has demonstrated that after oral administration of racemic ranolazine, the plasma concentrations of (R)-ranolazine are significantly higher than those of (S)-ranolazine. Specifically, the maximum concentration (Cmax) and the area under the curve (AUC) of the (R)-enantiomer were found to be 2.05 and 2.72 times higher, respectively, than the (S)-enantiomer[1]. This suggests that (R)-ranolazine has a slower rate of metabolism[1].

This stereoselective pharmacokinetic profile underscores the importance of studying the individual enantiomers to fully understand their respective contributions to the therapeutic effects and potential side effects of the racemic mixture.

Synthesis of (R)-Ranolazine

The asymmetric synthesis of (R)-ranolazine is crucial for investigating its specific pharmacological properties. A chemo-enzymatic approach has been successfully employed to produce the enantiopure compound[5]. This method relies on the kinetic resolution of a racemic intermediate.

A key step in this synthesis is the creation of the chiral building block, (R)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol. This is achieved through the hydrolysis of the corresponding racemic butanoate, catalyzed by an immobilized lipase, such as lipase B from Candida antarctica (Novozym 435)[5].

General Synthesis Workflow:

Caption: Chemo-enzymatic synthesis of (R)-ranolazine.

Mechanism of Action

The primary mechanism of action for ranolazine (as a racemate) is the inhibition of the late inward sodium current (INa) in cardiac myocytes[6][7][8][9][10]. This current is enhanced during ischemic conditions, leading to an overload of intracellular sodium. The increased intracellular sodium concentration, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in increased myocardial wall tension and reduced coronary blood flow[7][8]. By inhibiting the late INa, ranolazine mitigates these detrimental effects without significantly altering heart rate or blood pressure[6][8].

Ranolazine also inhibits the rapid delayed rectifier potassium current (IKr), which is responsible for the observed QT interval prolongation[8][10]. While the specific contributions of each enantiomer to these actions are not fully elucidated in the provided search results, the stereoselective pharmacokinetics suggest that (R)-ranolazine may have a more pronounced or prolonged effect at the target ion channels.

Signaling Pathway:

Caption: Mechanism of action of (R)-ranolazine.

Analytical Methodologies for Enantioselective Analysis

The stereoselective pharmacokinetic profile of ranolazine necessitates robust analytical methods for the separation and quantification of its enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose[11].

Experimental Protocol: Chiral HPLC-MS/MS Analysis

This protocol outlines a method for the enantioselective analysis of ranolazine in biological matrices, such as plasma[1].

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add an internal standard (e.g., ornidazole).

-

Add 50 µL of 1M NaOH.

-

Add 1 mL of methyl tert-butyl ether, vortex for 3 minutes, and centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Detection (Positive Ion Mode):

Workflow for Chiral Analysis:

Sources

- 1. Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. galaxymineraltransport.com [galaxymineraltransport.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]

- 8. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Ranolazine - Wikipedia [en.wikipedia.org]

- 11. Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Ranolazine: A Stereospecific Examination of its Pharmacological Profile

Abstract

Ranolazine, an antianginal agent, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers. While the therapeutic benefits of the racemate are well-documented, a growing body of evidence indicates distinct and stereospecific pharmacological and pharmacokinetic profiles for each enantiomer. This in-depth technical guide delineates the unique pharmacological effects of (R)-ranolazine, moving beyond the generalized understanding of the racemic mixture. We will explore its differential pharmacokinetics, its specific interactions with cardiac ion channels, and its emerging metabolic effects. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis supported by experimental methodologies and field-proven insights to inform future research and development in cardiovascular therapeutics.

Introduction: The Significance of Chirality in Ranolazine's Therapeutic Action

In drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. Chiral molecules, like ranolazine, can exist as enantiomers – non-superimposable mirror images that can exhibit profound differences in their interaction with biological systems. Ranolazine is chemically described as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide and possesses a single chiral center.[1] The commercially available formulation, Ranexa®, is a racemic mixture containing equal amounts of (R)- and (S)-ranolazine.[2]

The primary mechanism of action of racemic ranolazine is the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[3][4] This inhibition leads to a reduction in intracellular sodium and subsequent calcium overload, particularly under ischemic conditions, thereby improving myocardial relaxation and reducing oxygen demand.[3][4] Additionally, ranolazine is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), which contributes to its effect on the cardiac action potential.

While the racemate's efficacy is established, dissecting the individual contributions of the (R)- and (S)-enantiomers is paramount for a complete understanding of its therapeutic and potential adverse effects. This guide will specifically focus on the pharmacological nuances of the (R)-enantiomer.

Stereoselective Pharmacokinetics: The Journey of (R)-Ranolazine in the Body

A pivotal aspect of understanding the stereospecific effects of (R)-ranolazine lies in its distinct pharmacokinetic profile compared to its (S)-counterpart. Preclinical studies in rats have demonstrated significant differences in the systemic exposure of the two enantiomers following oral administration of the racemic mixture.

A study on the stereoselective quantitative analysis of ranolazine in rat plasma and tissues revealed that the maximum plasma concentration (Cmax) and the area under the curve (AUC) of (R)-(+)-ranolazine were 2.05 and 2.72 times higher, respectively, than those of (S)-(−)-ranolazine. This indicates that (R)-ranolazine has a stronger absorption capability and a slower metabolism rate in rats. Consequently, there is a greater systemic exposure to the (R)-enantiomer when the racemic drug is administered.

Table 1: Comparative Pharmacokinetic Parameters of Ranolazine Enantiomers in Rats

| Parameter | (R)-(+)-Ranolazine | (S)-(−)-Ranolazine |

| Cmax (ng/mL) | Higher | Lower |

| AUC0-t (ng·h/mL) | Higher | Lower |

| Metabolism Rate | Slower | Faster |

Source: Adapted from Zhu et al. (2022).

This pharmacokinetic disparity is crucial as it implies that the physiological effects observed after administering racemic ranolazine may be disproportionately influenced by the (R)-enantiomer due to its higher and more sustained plasma concentrations.

Stereospecific Pharmacodynamics: Unraveling the Functional Differences

Emerging research has begun to shed light on the distinct pharmacological activities of the ranolazine enantiomers, moving beyond the assumption of equipotency.

Anti-anginal and Anti-ischemic Activity: The Role of the (S)-Enantiomer

Contrary to what might be expected from its higher plasma concentration, the (R)-enantiomer is not the primary driver of ranolazine's anti-anginal and anti-ischemic effects. Studies have indicated that the (S)-enantiomer displays stronger anti-anginal and anti-ischemic activities than both the (R)-enantiomer and the racemic mixture. This suggests a stereoselective interaction with the primary pharmacological targets responsible for these therapeutic benefits, namely the late sodium channels. While direct comparative IC50 values for the inhibition of INaL by the individual enantiomers are not extensively published, the observed difference in in-vivo activity points towards a higher affinity of the (S)-enantiomer for the channel.

Metabolic Effects: A Unique Contribution of (R)-Ranolazine

A compelling and distinct pharmacological effect has been attributed to (R)-ranolazine in the realm of glucose metabolism . In preclinical models, the (R)-form has been shown to improve glucose levels in diabetic rats by preserving pancreatic β-cells and enhancing insulin secretion. This effect appears to be a unique characteristic of the (R)-enantiomer and is not as pronounced with the (S)-enantiomer or the racemate.

This finding opens up a new avenue for the potential therapeutic application of (R)-ranolazine beyond its cardiovascular indications, particularly in patients with comorbid diabetes and cardiovascular disease.

The differential effects of the ranolazine enantiomers are summarized in the following diagram:

Caption: Stereospecific profiles of (R)- and (S)-ranolazine.

Methodologies for Stereoselective Investigation

The elucidation of the stereospecific effects of (R)-ranolazine necessitates robust analytical and experimental protocols.

Chiral Separation of Ranolazine Enantiomers

The first critical step is the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method.

Experimental Protocol: HPLC-Based Chiral Separation

-

Chromatographic System: An HPLC system equipped with a UV or mass spectrometric detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in varying ratios, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 270 nm) or mass spectrometry for higher sensitivity and selectivity.

-

Sample Preparation: Dissolve the racemic ranolazine standard in the mobile phase or a compatible solvent.

Causality: The choice of a polysaccharide-based CSP is based on its proven ability to form transient diastereomeric complexes with a wide range of chiral molecules, enabling their separation. The mobile phase composition is optimized to achieve the best balance between resolution and analysis time.

Caption: Workflow for the chiral separation of ranolazine enantiomers.

In Vitro Pharmacological Assessment

Once the enantiomers are isolated, their pharmacological activity can be assessed using various in vitro assays.

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Inhibition

-

Cell Line: Use a stable cell line expressing the human cardiac sodium channel (Nav1.5) or the potassium channel (hERG) for studying INaL and IKr, respectively.

-

Cell Culture: Maintain the cells under standard cell culture conditions.

-

Electrophysiology Setup: A patch-clamp amplifier, a data acquisition system, and a microscope.

-

Recording Pipettes: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Solutions: Prepare appropriate external and internal solutions to isolate the specific ion current of interest (INaL or IKr).

-

Experimental Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Apply a voltage-clamp protocol to elicit the desired current.

-

Record baseline currents.

-

Perfuse the cells with increasing concentrations of (R)-ranolazine or (S)-ranolazine.

-

Record the currents at each concentration to determine the concentration-response relationship and calculate the IC50 value.

-

Causality: The patch-clamp technique allows for the direct measurement of ion flow across the cell membrane, providing a precise and quantitative assessment of the inhibitory effects of each enantiomer on specific ion channels.

Conclusion and Future Directions

The pharmacological profile of ranolazine is more complex than that of a single entity. The distinct pharmacokinetic and pharmacodynamic properties of its (R)- and (S)-enantiomers underscore the importance of stereospecific drug evaluation. While the (S)-enantiomer appears to be the primary contributor to the anti-anginal effects of the racemate, (R)-ranolazine exhibits a unique and potentially valuable metabolic effect on glucose regulation .

The higher systemic exposure of (R)-ranolazine following racemic administration suggests that its distinct pharmacological activities, including its metabolic benefits, may be clinically relevant. Future research should focus on:

-

Quantitative Pharmacological Comparison: A head-to-head comparison of the IC50 values of (R)- and (S)-ranolazine for the inhibition of INaL and IKr is needed to definitively quantify their stereoselective potencies.

-

Elucidation of Metabolic Mechanisms: Further investigation into the molecular mechanisms by which (R)-ranolazine improves glucose metabolism is warranted.

-

Clinical Evaluation of (R)-Ranolazine: Given its favorable pharmacokinetic profile and unique metabolic effects, clinical studies evaluating the therapeutic potential of enantiomerically pure (R)-ranolazine, particularly in diabetic patients with cardiovascular disease, would be of significant interest.

By embracing a stereospecific approach to understanding ranolazine's pharmacology, the scientific community can unlock new therapeutic possibilities and optimize the clinical use of this important cardiovascular medication.

References

-

Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., ... & Shryock, J. C. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties. Circulation, 110(8), 904-910. [Link]

-

Dhalla, A. K., & Singh, B. N. (2011). Ranolazine: a new approach to treating an old problem. Texas Heart Institute Journal, 38(2), 111. [Link]

-

Hasenfuss, G., & Maier, L. S. (2008). Inhibition of the Late Sodium Current with Ranolazine: A New Cardioprotective Mechanism. European Heart Journal Supplements, 10(suppl_A), A13-A18. [Link]

-

Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical pharmacokinetics, 45(5), 469-491. [Link]

-

Lenaeus, M. J., El-Din, T. M. G., Tonggu, L., Zheng, N., & Catterall, W. A. (2023). Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine. Nature Communications, 14(1), 2697. [Link]

-

Maier, L. S., & Sossalla, S. (2013). Ranolazine for the treatment of heart failure. Current heart failure reports, 10(2), 153-161. [Link]

-

Noble, D., & Noble, P. J. (2006). Late sodium current in the pathophysiology of cardiovascular disease: consequences of sodium-calcium exchange. Heart, 92(suppl 4), iv1-iv5. [Link]

-

Zhu, Y., Zhang, H., Ma, S., Miao, L., Jin, G., Li, J., ... & Liu, Y. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(35), 16547-16555. [Link]

-

Wang, Z., Fermini, B., & Nattel, S. (2008). Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects. British journal of pharmacology, 155(1), 40-51. [Link]

-

Sossalla, S., Wagner, S., & Maier, L. S. (2011). Ranolazine for the treatment of atrial fibrillation. Expert opinion on investigational drugs, 20(10), 1435-1443. [Link]

-

Stone, P. H. (2008). Ranolazine: new paradigm for management of myocardial ischemia, myocardial dysfunction, and arrhythmias. Cardiology clinics, 26(4), 603-614. [Link]

-

Undrovinas, A. I., Belardinelli, L., & Shryock, J. C. (2006). Ranolazine, a novel anti-ischemic agent, inhibits late sodium current in guinea pig ventricular myocytes. Journal of cardiovascular electrophysiology, 17(2), 169-177. [Link]

-

McCormack, J. G., Barr, R. L., Wolff, A. A., & Lopaschuk, G. D. (1996). Ranolazine stimulates glucose oxidation in normoxic, ischemic, and reperfused ischemic rat hearts. Circulation, 93(1), 135-142. [Link]

-

Chaitman, B. R. (2006). Ranolazine for the treatment of chronic angina and potential use in other cardiovascular conditions. Circulation, 113(20), 2462-2472. [Link]

-

FDA. (2006). Ranexa (ranolazine) Prescribing Information. [Link]

-

Gilead Sciences, Inc. (2023). Ranexa (ranolazine) US Prescribing Information. [Link]

-

European Medicines Agency. (2021). Ranexa (ranolazine) Summary of Product Characteristics. [Link]

-

Tamargo, J., Caballero, R., & Delpón, E. (2014). The cardioprotective effects of ranolazine. Discovery medicine, 17(94), 215-224. [Link]

-

Zareba, W., & Rosero, S. Z. (2008). Ranolazine: a new drug for chronic angina. Expert opinion on pharmacotherapy, 9(1), 115-127. [Link]

-

Deedwania, P. C. (2010). Ranolazine: a new therapeutic option for patients with chronic stable angina. Cardiology in review, 18(1), 37-44. [Link]

-

Morrow, D. A., Scirica, B. M., Karwatowska-Prokopczuk, E., Murphy, S. A., Budaj, A., Varshavsky, S., ... & Braunwald, E. (2007). Effects of ranolazine on recurrent cardiovascular events in patients with non–ST-elevation acute coronary syndromes: the MERLIN-TIMI 36 randomized trial. Jama, 297(16), 1775-1783. [Link]

-

Wilson, S. R., Scirica, B. M., Braunwald, E., Murphy, S. A., Karwatowska-Prokopczuk, E., Buros, J. L., ... & Morrow, D. A. (2009). Efficacy of ranolazine in patients with chronic stable angina: a systematic review and meta-analysis of randomized controlled trials. American heart journal, 157(5), 873-881. [Link]

-

Nash, D. T. (2008). Ranolazine for the management of chronic stable angina. Future cardiology, 4(3), 229-239. [Link]

-

Koren, M. J., & Crager, M. R. (2008). The role of ranolazine in the management of chronic stable angina. The Journal of Clinical Pharmacology, 48(6), 661-670. [Link]

-

Schram, G., Zhang, L., Derakhchan, K., Ehrlich, J. R., Belardinelli, L., & Nattel, S. (2004). Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects. British journal of pharmacology, 142(8), 1300-1308. [Link]

-

Sossalla, S., Kallmeyer, B., Wagner, S., Mazur, M., Maurer, U., Toischer, K., ... & Maier, L. S. (2009). Ranolazine improves diastolic dysfunction in isolated failing human myocardium. Journal of molecular and cellular cardiology, 47(5), 676-683. [Link]

-

Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart, 92(suppl 4), iv6-iv14. [Link]

-

Wang, W., Zhang, L., & Nattel, S. (2008). The antiarrhythmic effects of ranolazine in a canine model of atrial fibrillation. Journal of the American College of Cardiology, 52(19), 1573-1581. [Link]

-

Scirica, B. M., Morrow, D. A., Hod, H., Murphy, S. A., Belardinelli, L., Hedgepeth, C. M., ... & Braunwald, E. (2007). Effect of ranolazine, an antianginal agent with novel electrophysiological properties, on the incidence of arrhythmias in patients with non–ST-segment elevation acute coronary syndrome: results from the Metabolic Efficiency With Ranolazine for Less Ischemia in Non–ST-Elevation Acute Coronary Syndrome–Thrombolysis in Myocardial Infarction 36 (MERLIN-TIMI 36) randomized controlled trial. Circulation, 116(15), 1647-1652. [Link]

-

Reiffel, J. A., & Camm, A. J. (2009). Ranolazine: a new drug with a new mechanism for the treatment of atrial fibrillation. Journal of the American College of Cardiology, 54(17), 1579-1581. [Link]

-

Frommeyer, G., & Eckardt, L. (2016). Ranolazine for the treatment of atrial fibrillation. Expert review of cardiovascular therapy, 14(3), 285-292. [Link]

-

Antzelevitch, C., Burashnikov, A., Sicouri, S., & Belardinelli, L. (2011). Electrophysiological basis for the antiarrhythmic actions of ranolazine. Heart rhythm, 8(8), 1281-1290. [Link]

-

Fish, J. M., Welch, D. R., Kim, S., & Lee, S. H. (2008). Ranolazine, a partial fatty acid oxidation inhibitor, and the differentiation of skeletal myoblasts. The Journal of pharmacology and experimental therapeutics, 324(3), 1097-1104. [Link]

-

Clarke, B., Wyatt, C. N., & McCormack, J. G. (1993). The effects of ranolazine on the contractile and metabolic responses of the isolated rat heart to ischaemia and reperfusion. British journal of pharmacology, 109(3), 857-864. [Link]

-

McCormack, J. G. (1998). The pharmacology of ranolazine. Coronary artery disease, 9(8), 513-519. [Link]

-

PubChem. (n.d.). Ranolazine. National Center for Biotechnology Information. Retrieved from [Link]

-

DrugBank. (n.d.). Ranolazine. Retrieved from [Link]

-

Cocco, G. (2018). Through the heart and beyond: a review on ranolazine. Cardiology and Angiology: An International Journal, 7(2), 1-13. [Link]

-

Fragasso, G., Palloshi, A., Puccetti, P., Silipigni, C., Montanari, E., Tondo, C., & Margonato, A. (2006). A randomized trial of ranolazine in patients with refractory stable angina. Journal of the American College of Cardiology, 48(5), 966-974. [Link]

-

Thadani, U., Ezekowitz, M., Fenney, L., & Chiang, Y. K. (2009). Ranolazine in patients with chronic stable angina: a review of the clinical trial data. Current medical research and opinion, 25(12), 2957-2967. [Link]

Sources

- 1. Ranolazine: A New Approach to Treating an Old Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the Pharmacokinetics of Ranolazine and Its Optical Isomer [chinjmap.com]

- 4. ahajournals.org [ahajournals.org]

A Technical Guide to the Discovery and Chiral Synthesis of (R)-Ranolazine

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmacotherapy, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Ranolazine, a significant agent in the management of chronic stable angina, is a case in point. Marketed as a racemic mixture—an equal combination of its (R) and (S) enantiomers—the therapeutic and pharmacokinetic nuances of its individual stereoisomers present a compelling area of investigation for drug development professionals.[1][2] This guide provides an in-depth exploration of the (R)-enantiomer of ranolazine, from the scientific rationale for its isolation to detailed methodologies for its stereoselective synthesis and characterization. We will dissect the causality behind experimental choices, offering field-proven insights for researchers and scientists dedicated to advancing chiral drug development.

The Rationale for Isolating (R)-Ranolazine: A Stereoselective Advantage

Ranolazine exerts its primary antianginal effect by inhibiting the late inward sodium current (INaL) in cardiomyocytes.[1][3][4] This action mitigates the ionic imbalances that occur during myocardial ischemia, specifically reducing intracellular sodium and subsequent calcium overload, which in turn decreases ventricular wall tension and myocardial oxygen demand without significantly altering heart rate or blood pressure.[1][4]

While both enantiomers contribute to the activity of the racemic drug, preclinical studies have revealed critical stereoselective differences in their pharmacokinetic profiles. A pivotal study in rat models demonstrated that following oral administration of racemic ranolazine, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of (R)-(+)-ranolazine were 2.05 and 2.72 times higher, respectively, than those of (S)-(-)-ranolazine .[5] Furthermore, (R)-(+)-ranolazine exhibited a slower metabolism rate in major organs.[5] This enhanced systemic exposure and metabolic stability of the (R)-enantiomer provide a strong impetus for its development as a single-enantiomer drug, potentially offering a more predictable and sustained therapeutic effect.

Interestingly, racemic ranolazine has also been shown to improve glycemic control, significantly reducing glycosylated hemoglobin (HbA1c) levels in patients with type 2 diabetes.[6][7][8][9] This effect is attributed to the preservation of pancreatic β-cells and inhibition of glucagon secretion.[7] While this presents an additional therapeutic benefit, current research indicates this is a general effect of the ranolazine molecule rather than a specific activity of the (R)-enantiomer.[7][10] The primary driver for the specific investigation of (R)-ranolazine remains its superior pharmacokinetic profile.

Enantioselective Synthesis of (R)-Ranolazine: A Convergent Strategy

The synthesis of enantiomerically pure (R)-ranolazine is most effectively achieved through a convergent approach. This strategy involves the separate synthesis of a chiral building block and an achiral partner, which are then coupled in the final step. The key to this process is the stereocontrolled preparation of the chiral epoxide or its corresponding chlorohydrin intermediate.

A retrosynthetic analysis reveals two primary fragments: the achiral N-(2,6-dimethylphenyl)piperazine-1-acetamide (3) and the chiral (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol (S-2) . The (S)-configuration of the chlorohydrin is required to yield the final (R)-configuration of ranolazine due to the nature of the SN2 coupling reaction.

Synthesis of the Achiral Fragment: N-(2,6-dimethylphenyl)piperazine-1-acetamide (3)

This two-step synthesis begins with the acylation of 2,6-dimethylaniline, followed by substitution with piperazine.

Step 2.1.1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (5) This step involves the straightforward acylation of 2,6-dimethylaniline with chloroacetyl chloride. The use of an aqueous sodium carbonate solution serves as an inexpensive and effective base to neutralize the HCl byproduct, driving the reaction to completion.

-

Protocol:

-

To a stirred solution of 2,6-dimethylaniline (9.6 g, 79 mmol) in toluene (150 mL), add a solution of sodium carbonate (8.2 g, 77 mmol) in water (75 mL).

-

Cool the biphasic mixture in an ice bath.

-

Add chloroacetyl chloride (10.5 g, 93 mmol) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture for 2.5 hours at room temperature.

-

Cool the mixture on ice to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide (5) .[11]

-

Step 2.1.2: Synthesis of N-(2,6-dimethylphenyl)piperazine-1-acetamide (3) The chloroacetamide intermediate is then reacted with an excess of piperazine. Piperazine acts as both the nucleophile and the base, though an additional inorganic base like potassium carbonate is often used to ensure complete reaction and minimize the formation of dimeric impurities.

-

Protocol:

-

Combine 2-chloro-N-(2,6-dimethylphenyl)acetamide (5) (e.g., 10 g, 50.8 mmol), piperazine (e.g., 13.1 g, 152.4 mmol, 3 eq.), and potassium carbonate (e.g., 10.5 g, 76.2 mmol) in a suitable solvent such as ethanol or toluene.

-

Heat the mixture to reflux (approx. 80-110°C depending on solvent) and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the achiral fragment (3) .

-

Synthesis of the Chiral Fragment via Chemo-Enzymatic Kinetic Resolution

The cornerstone of this enantioselective synthesis is the preparation of the enantiopure chlorohydrin (S-2) . While several asymmetric synthesis methods exist, chemo-enzymatic kinetic resolution offers a highly efficient and selective route.[11][12] This process involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate.

Step 2.2.1: Synthesis of Racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-yl butanoate (6) First, a racemic chlorohydrin is prepared by reacting 2-methoxyphenol with epichlorohydrin, followed by esterification.

-

Protocol (Esterification):

-

Dissolve racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-ol (2) (prepared from 2-methoxyphenol and epichlorohydrin) in an anhydrous solvent like dichloromethane.

-

Add butanoic anhydride (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature for 12-18 hours until completion.

-

Perform an aqueous work-up, washing with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic butanoate ester (6) .

-

Step 2.2.2: Lipase-Catalyzed Kinetic Resolution of Ester (6) The key enantioselective step is the hydrolysis of the racemic ester (6) using an immobilized lipase. Lipases, such as Lipozym RM IM (from Rhizomucor miehei) or Novozym 435 (Candida antarctica lipase B), exhibit high enantioselectivity.[11] According to Kazlauskas' rule, lipases preferentially hydrolyze the ester of the (R)-alcohol faster, leaving the (S)-alcohol ester unreacted. However, in the synthesis of Ranolazine, the desired intermediate is the (S)-alcohol. Therefore, the reaction is stopped at approximately 50% conversion to isolate the unreacted (S)-ester and the produced (R)-alcohol. The isolated (S)-ester is then hydrolyzed to give the desired (S)-chlorohydrin.

-

Protocol (Kinetic Resolution):

-

Suspend the racemic butanoate ester (6) in a biphasic system of toluene and phosphate buffer (pH 7.0).

-

Add the immobilized lipase (e.g., Lipozym RM IM, ~10-20% w/w of substrate).

-

Stir the suspension vigorously at a controlled temperature (e.g., 30°C).

-

Monitor the reaction progress carefully using chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the product alcohol.

-

Stop the reaction at ~50% conversion by filtering off the immobilized enzyme (which can be washed and reused).

-

Separate the organic and aqueous layers. The organic layer contains the unreacted (S)-ester , and the aqueous layer contains the salt of the hydrolyzed (R)-acid .

-

Isolate the (S)-ester from the organic layer and hydrolyze it under basic conditions (e.g., with NaOH in methanol/water) to yield the enantiopure (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol (S-2) with high e.e.[11]

-

| Enzyme | Solvent | Enantioselectivity (E-value) |

| Lipozym RM IM | Toluene | >60 |

| Novozym 435 | Toluene | ~15 |

| Table 1: Comparison of Lipase Enantioselectivity in the Hydrolysis of Butanoate Ester (6). Data adapted from Moen et al., 2005.[11] |

Causality: The choice of Lipozym RM IM is justified by its significantly higher enantioselectivity (E-value) compared to Novozym 435 in this specific transformation, leading to a product with higher enantiomeric purity.[11] Toluene is an effective solvent as it provides good solubility for the substrate while allowing for a clean biphasic system for the enzymatic reaction.

Final Convergent Coupling Step

The final step is the SN2 reaction between the chiral chlorohydrin (S-2) and the achiral piperazine derivative (3) . The nucleophilic secondary amine of the piperazine ring displaces the chloride from the chiral secondary carbon. This reaction proceeds with inversion of configuration, meaning the (S)-chlorohydrin yields the (R)-ranolazine product.

-

Protocol:

-

Combine enantiopure (S)-2 (1.0 eq.), achiral fragment (3) (1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a solvent like methanol and toluene.[13]

-

Heat the mixture to reflux (e.g., 80-90°C) for 4-6 hours, monitoring by HPLC.

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude (R)-ranolazine by recrystallization from a suitable solvent system (e.g., methanol/tetrahydrofuran) to yield the final product as a white solid.[13]

-

Sources

- 1. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]

- 2. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. openheart.bmj.com [openheart.bmj.com]

- 7. Effect of Ranolazine Monotherapy on Glycemic Control in Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of ranolazine on A1C and glucose levels in hyperglycemic patients with non-ST elevation acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Ranolazine on A1C and Glucose Levels in Hyperglycemic Patients With Non-ST Elevation Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]

A Deep Dive into the Stereoisomers of Ranolazine: An In-depth Technical Guide for Researchers

Introduction: The Significance of Chirality in Pharmacology

In the realm of drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profound differences in their pharmacological and toxicological profiles. The human body, being a chiral environment, often interacts differently with each enantiomer of a racemic drug. This can manifest as variations in receptor binding, metabolic pathways, and ultimately, therapeutic efficacy and adverse effects. Ranolazine, a piperazine derivative approved for the treatment of chronic stable angina, is a chiral molecule administered as a racemic mixture of its (R)- and (S)-enantiomers.[1] This guide provides a comprehensive technical analysis of the fundamental differences between (R)-ranolazine and (S)-ranolazine, offering insights for researchers and professionals in drug development.

Pharmacodynamics: Unraveling the Stereoselective Interaction with Cardiac Ion Channels

Ranolazine's primary mechanism of action is the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[2] This late current is augmented during ischemic conditions and contributes to an increase in intracellular sodium, which in turn leads to calcium overload via the Na+/Ca2+ exchanger, impairing myocardial relaxation and increasing oxygen demand. By inhibiting INaL, ranolazine mitigates these detrimental effects without significantly altering heart rate or blood pressure.

While ranolazine is administered as a racemate, emerging evidence suggests that the two enantiomers may not contribute equally to its therapeutic effect. A key patent in the field indicates that non-racemic compositions of ranolazine are more potent inhibitors of the late sodium current than the racemic mixture itself.

Another critical aspect of ranolazine's pharmacodynamic profile is its interaction with the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene. Inhibition of this current can lead to QT interval prolongation, a potential safety concern. Racemic ranolazine has been shown to inhibit IKr with an IC50 of approximately 8.03 to 11.5 µM.[3][4] Understanding the stereoselective inhibition of IKr by the individual enantiomers is crucial for a comprehensive safety assessment.

Below is a summary of the known inhibitory concentrations (IC50) of racemic ranolazine on key cardiac ion channels. A significant gap in the current literature is the lack of publicly available, direct comparative data for the individual (R)- and (S)-enantiomers.

| Target Ion Channel | IC50 (Racemic Ranolazine) | Putative Stereoselectivity |

| Late Sodium Current (INaL) | ~5.9 - 6.5 µM[3] | Non-racemic forms suggested to be more potent |

| Peak Sodium Current (INa) | ~244 - 294 µM | Data on individual enantiomers is lacking |

| Rapid Delayed Rectifier K+ Current (IKr) | ~8.03 - 11.5 µM[3][4] | Data on individual enantiomers is lacking |

Logical Framework for Differential Enantiomer Activity

The potential for differential activity between (R)- and (S)-ranolazine at the molecular level can be visualized as follows:

Caption: Differential binding of ranolazine enantiomers to target ion channels.

This diagram illustrates the hypothesis that (R)- and (S)-ranolazine may possess different binding affinities for their primary therapeutic target, the late sodium channel, and their primary off-target, the IKr potassium channel, leading to distinct contributions to the overall efficacy and safety profile of the racemic drug.

Pharmacokinetics and Metabolism: A Tale of Two Species

The pharmacokinetic profiles of ranolazine enantiomers exhibit striking species-dependent differences.

Stereoselective Pharmacokinetics in Preclinical Models (Rats)

Studies in rats have demonstrated significant stereoselectivity in the disposition of ranolazine enantiomers. Following oral administration of racemic ranolazine, the (R)-(+)-enantiomer exhibits a stronger absorption capability and a slower metabolism rate compared to the (S)-(-)-enantiomer.[2][5] This results in higher maximum plasma concentrations (Cmax) and a greater area under the curve (AUC) for (R)-ranolazine.[2] Tissue distribution studies in rats also show a higher concentration of (R)-ranolazine in various organs, including the heart, liver, and kidneys.[5]

| Pharmacokinetic Parameter | (R)-(+)-ranolazine vs (S)-(-)-ranolazine in Rats | Reference |

| Cmax | ~2.05 times higher for (R)-enantiomer | [2] |

| AUC0-t | ~2.72 times higher for (R)-enantiomer | [2] |

| Metabolism Rate | Slower for (R)-enantiomer | [5] |

| Tissue Distribution | Higher concentrations of (R)-enantiomer | [5] |

Lack of Stereoselectivity in Humans

In stark contrast to preclinical findings, pharmacokinetic studies in healthy human volunteers have shown that the plasma concentrations of (R)- and (S)-ranolazine are similar following oral administration of the racemic mixture. This lack of stereoselectivity in humans is a critical consideration when extrapolating preclinical data to clinical scenarios.

The Role of Metabolism in Stereoselectivity

Ranolazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[6] The observed stereoselective pharmacokinetics in rats are likely due to the differential metabolism of the enantiomers by rat hepatic enzymes. In vitro studies using rat liver microsomes have indeed shown enantioselective metabolism of ranolazine.

The absence of stereoselective pharmacokinetics in humans suggests that the human CYP3A4 and CYP2D6 enzymes metabolize both enantiomers at similar rates. While direct comparative studies on the stereoselective metabolism of ranolazine by human liver microsomes are not extensively published, studies on other drugs, such as lansoprazole, have shown that human CYP3A4 can exhibit stereopreference.[5][7] Further investigation into the specific interactions of ranolazine enantiomers with human CYP isoforms is warranted to fully elucidate the molecular basis for the observed pharmacokinetic profile in humans.

Caption: Species-dependent stereoselective metabolism of ranolazine.

Experimental Protocols: A Guide to Chiral Analysis and Pharmacodynamic Assessment

For researchers investigating the stereoselective properties of ranolazine, robust and validated analytical methods are essential.

Chiral Separation of Ranolazine Enantiomers by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the separation and quantification of (R)- and (S)-ranolazine in biological matrices.

Objective: To achieve baseline separation of (R)- and (S)-ranolazine for pharmacokinetic and metabolism studies.

Methodology:

-

Sample Preparation:

-

For plasma or tissue homogenates, perform a liquid-liquid extraction. A common method involves using methyl tert-butyl ether as the extraction solvent.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) is required. Chiralcel OD-RH columns have been shown to provide excellent resolution.[2]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate) is often effective. A typical ratio is 80:20 (v/v) acetonitrile:buffer.[2]

-

Flow Rate: A flow rate of 0.6 mL/min is a suitable starting point.[2]

-

Column Temperature: Maintain a constant temperature, for example, 25°C.

-

Injection Volume: Typically 10-20 µL.

-

-

Detection:

-

Tandem mass spectrometry (MS/MS) is the preferred detection method for its high sensitivity and specificity, especially for bioanalytical applications.

-

Use positive electrospray ionization (ESI) mode.

-

Monitor the mass transition of m/z 428.20 > 279.50 for both ranolazine enantiomers.[2]

-

Whole-Cell Patch-Clamp Analysis of Late Sodium Current Inhibition

To directly assess the pharmacodynamic differences between the enantiomers, a whole-cell patch-clamp assay is the gold standard for measuring the inhibition of INaL.

Objective: To determine the IC50 values of (R)- and (S)-ranolazine for the inhibition of INaL in a suitable cell line expressing the human cardiac sodium channel, Nav1.5.

Methodology:

-

Cell Preparation:

-

Use a cell line stably expressing the human Nav1.5 channel (e.g., HEK293 cells).

-

Culture the cells on glass coverslips suitable for microscopy and electrophysiology.

-

-

Solutions:

-

External Solution (in mM): 137 NaCl, 10 HEPES, 4 KCl, 1 MgCl2, 1 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at room temperature (22-25°C) using a suitable amplifier and data acquisition system.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a gigaohm seal and achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol to Elicit INaL:

-

Hold the cell at a membrane potential of -120 mV.

-

Apply a depolarizing pulse to -20 mV for a duration of 200-500 ms.

-

The late sodium current is measured as the sustained inward current towards the end of the depolarizing pulse.

-

To enhance the late current for easier measurement, a pharmacological agent such as anemone toxin II (ATX-II) can be used.

-

-

Drug Application and Data Analysis:

-

Establish a stable baseline recording of INaL.

-

Perfuse the cell with increasing concentrations of (R)-ranolazine or (S)-ranolazine.

-

Allow the drug effect to reach a steady state at each concentration.

-

Measure the fractional block of INaL at each concentration relative to the baseline.

-

Fit the concentration-response data to the Hill equation to determine the IC50 and Hill coefficient.

-

Caption: Workflow for patch-clamp analysis of INaL inhibition.

Conclusion and Future Directions

While ranolazine is clinically used as a racemic mixture, a deeper understanding of the distinct properties of its (R)- and (S)-enantiomers is essential for a complete pharmacological profile. Preclinical studies in rats clearly demonstrate significant stereoselectivity in the pharmacokinetics of ranolazine, with the (R)-enantiomer showing higher exposure. However, this stereoselectivity is not observed in humans, likely due to differences in metabolic pathways.

The most significant knowledge gap remains in the comparative pharmacodynamics of the enantiomers. Quantifying the inhibitory potency of (R)- and (S)-ranolazine on the late sodium current and the IKr potassium current is a critical next step. Such studies would not only elucidate the relative contributions of each enantiomer to the therapeutic and potential proarrhythmic effects of racemic ranolazine but could also open avenues for the development of an enantiopure formulation with an improved therapeutic index. For researchers in the field, the application of robust chiral analytical methods and detailed electrophysiological assessments, as outlined in this guide, will be instrumental in advancing our understanding of this important anti-anginal agent.

References

- Antzelevitch, C., et al. (2004). Electrophysiologic effects of ranolazine, a novel anti-anginal agent with antiarrhythmic properties.

- Belardinelli, L., et al. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart, 92(Suppl 4), iv6-iv14.

- Antzelevitch, C., et al. (2011). Electrophysiological basis for the antiarrhythmic actions of ranolazine. Heart Rhythm, 8(8), 1281-1290.

- Fredj, S., et al. (2006). Ranolazine and late cardiac sodium current – a therapeutic target for angina, arrhythmia and more? British Journal of Pharmacology, 148(1), 1-3.

- Martin, R. L., et al. (2010). Ranolazine inhibition of hERG potassium channels: drug-pore interactions and reduced potency against inactivation mutants. British Journal of Pharmacology, 159(5), 1141-1152.

- Wang, W., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(35), 16547-16555.

- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-491.

-

FDA. (2019). Ranexa (ranolazine) Prescribing Information. Available at: [Link]

-

Bio-protocol. (2019). Whole-Cell Voltage-Clamp Recordings. Available at: [Link]

-

Axol Bioscience. Whole Cell Patch Clamp Protocol. Available at: [Link]

- Gintant, G., et al. (2016). The past, present and future of cardiac safety pharmacology. Journal of Pharmacological and Toxicological Methods, 81, 1-3.

- Hamill, O. P., et al. (1981).

- Li, X., et al. (2014). Characterization of T-5 N-oxide Formation as the First Highly Selective Measure of CYP3A5 Activity. Drug Metabolism and Disposition, 42(3), 334-342.

- Pearson, J. T., et al. (2016). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Chirality, 28(10), 684-690.

- de Albuquerque, M. C. C., et al. (2014). Enantioselective analysis of ranolazine and desmethyl ranolazine in microsomal medium using dispersive liquid–liquid microextraction and LC-MS/MS. Bioanalysis, 6(19), 2585-2595.

- Hasenfuss, G., & Maier, L. S. (2008). Mechanism of action of the new anti-ischemia drug ranolazine. Clinical Research in Cardiology, 97(4), 222-226.

- Sokolov, S., et al. (2013). Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine. Frontiers in Pharmacology, 4, 78.

- Miura, Y., & Kimura, T. (2003). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Xenobiotica, 33(7), 743-753.

- Stone, P. H. (2004). Ranolazine and other antianginal therapies in the era of the drug-eluting stent. JAMA, 292(24), 3019-3021.

- Wang, W., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46, 16547-16555.

- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-491.

Sources

- 1. Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ranolazine inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]

- 7. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Ranolazine: A Targeted Approach to Cardiometabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ranolazine, approved as a racemic mixture for the treatment of chronic stable angina, has demonstrated a compelling and multifaceted pharmacological profile that extends beyond its primary indication. Extensive preclinical and clinical research has illuminated its role as a late sodium current inhibitor and a modulator of cardiac metabolism. Emerging evidence now points towards a significant therapeutic potential in metabolic disorders, particularly type 2 diabetes, with preclinical data suggesting that these glucoregulatory effects may be predominantly attributable to the (R)-enantiomer. This guide provides a comprehensive technical overview of the scientific rationale, mechanistic underpinnings, and potential therapeutic applications of (R)-ranolazine, offering a roadmap for future research and development in the cardiometabolic space.

Introduction: Ranolazine - Beyond Angina

Ranolazine is a piperazine derivative that has been a valuable addition to the armamentarium for managing chronic stable angina.[1][2] Unlike traditional antianginal agents that primarily reduce myocardial oxygen demand by altering heart rate and blood pressure, ranolazine exerts its effects through a unique mechanism of action.[3][4] It is known to inhibit the late phase of the inward sodium current (INa) in cardiomyocytes.[5] This inhibition reduces the intracellular sodium and subsequent calcium overload that occurs during ischemia, thereby improving myocardial relaxation and reducing ventricular wall tension without significantly affecting hemodynamic parameters.[3]

While the antianginal properties are well-established, a growing body of evidence from both preclinical and clinical studies has revealed ranolazine's beneficial effects on glycemic control.[6] This has opened up exciting new avenues for its potential use in patients with comorbid cardiovascular disease and type 2 diabetes. Intriguingly, initial research into the stereochemistry of ranolazine suggests a functional divergence between its enantiomers, with the (S)-enantiomer thought to be primarily responsible for the antianginal effects, and the (R)-enantiomer for the metabolic benefits.[7] This guide will delve into the specific therapeutic potential of (R)-ranolazine, exploring its distinct pharmacology and promising applications.

The Enantiomeric Distinction: Unraveling the Role of (R)-Ranolazine

Ranolazine is commercially available as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[2] However, stereoselectivity is a critical factor in pharmacology, as enantiomers can exhibit different pharmacokinetic, pharmacodynamic, and toxicological profiles.

A key study on the stereoselective pharmacokinetics of ranolazine in rats revealed significant differences between the two enantiomers. The (R)-(+)-enantiomer demonstrated a slower rate of metabolism and consequently higher concentrations in target tissues, including the liver, kidneys, and heart, compared to the (S)-(-)-enantiomer. This suggests that (R)-ranolazine has a more sustained presence in the body, which could contribute to its distinct therapeutic effects. While direct comparative studies on the pharmacological activities of the individual enantiomers are still emerging, patent literature indicates that both the racemate and the individual enantiomers are being explored for their insulin-secretion-enhancing properties.[8][9]

Potential Therapeutic Application: (R)-Ranolazine in Type 2 Diabetes Mellitus

The most compelling potential application of (R)-ranolazine lies in the management of type 2 diabetes. Numerous studies on racemic ranolazine have consistently demonstrated its ability to improve glycemic control.

Mechanism of Action in Glycemic Control

The antihyperglycemic effect of ranolazine is believed to be multifactorial, targeting key aspects of glucose homeostasis. The primary proposed mechanism is the inhibition of glucagon secretion from pancreatic α-cells.[10][11] This is thought to occur through the blockade of the Nav1.3 sodium channel isoform, which is expressed in these cells.[10] By inhibiting this channel, ranolazine reduces the electrical activity of α-cells, leading to decreased glucagon release.[10] This, in turn, lowers hepatic glucose production and contributes to a reduction in both fasting and postprandial hyperglycemia.[1]

Furthermore, preclinical studies suggest that ranolazine may also have a direct protective effect on pancreatic β-cells. In a mouse model of streptozotocin-induced diabetes, ranolazine treatment was associated with preserved β-cell mass and enhanced glucose-stimulated insulin secretion.[12][13]

dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Proposed Mechanism of (R)-Ranolazine in Glycemic Control"

Preclinical and Clinical Evidence (Racemic Ranolazine)

A substantial body of evidence from studies using the racemic mixture of ranolazine supports its glucoregulatory effects.

| Study Type | Model/Population | Key Findings | Reference(s) |

| Preclinical | Streptozotocin-induced diabetic mice | Reduced fasting plasma glucose and HbA1c; preserved β-cell mass; increased glucose-stimulated insulin secretion. | [13][14] |

| Preclinical | Rat and human pancreatic islets | Increased glucose-stimulated insulin secretion in a glucose-dependent manner. | [12] |

| Clinical Trial (TERISA) | Patients with type 2 diabetes and chronic stable angina | Significantly lower weekly angina frequency and sublingual nitroglycerin use with ranolazine vs. placebo. | [15] |

| Clinical Trial | Patients with type 2 diabetes on diet and exercise alone | Significant reduction in HbA1c, fasting glucose, and postprandial glucose with ranolazine monotherapy vs. placebo. | [4][10] |

| Meta-analysis | Multiple randomized controlled trials | Ranolazine improves HbA1c without increasing the risk of hypoglycemia. |

Experimental Protocols for Investigating (R)-Ranolazine's Glucoregulatory Effects

To further elucidate the specific role of (R)-ranolazine, the following experimental approaches are recommended:

3.3.1. In Vitro Assessment of Pancreatic Islet Function

-

Objective: To determine the direct effects of (R)-ranolazine versus (S)-ranolazine on insulin and glucagon secretion from isolated pancreatic islets.

-

Methodology:

-

Isolate pancreatic islets from rodents or human donors.

-

Culture islets for 24-48 hours to allow for recovery.

-

Pre-incubate islets in a low-glucose buffer.

-

Incubate islets with varying concentrations of (R)-ranolazine, (S)-ranolazine, or racemic ranolazine in the presence of low and high glucose concentrations.

-

Collect the supernatant and measure insulin and glucagon concentrations using ELISA.

-

Normalize secretion to islet DNA or protein content.

-

3.3.2. Electrophysiological Analysis of Nav1.3 Channels

-

Objective: To characterize the stereoselective inhibition of Nav1.3 channels by ranolazine enantiomers.

-

Methodology:

-

Use a cell line stably expressing human Nav1.3 channels (e.g., HEK293 cells).

-

Perform whole-cell patch-clamp recordings to measure sodium currents.

-

Apply (R)-ranolazine and (S)-ranolazine at various concentrations and assess the inhibition of peak and late sodium currents.

-

Determine the IC50 values for each enantiomer to quantify their relative potencies.

-

Other Potential Therapeutic Applications

While the evidence is less developed, the unique pharmacological profile of ranolazine suggests other potential therapeutic avenues that may be specific to or enhanced by the (R)-enantiomer, particularly given its favorable pharmacokinetic profile.

Neuroprotection

Racemic ranolazine has shown neuroprotective effects in preclinical models of dementia and cognitive impairment.[5] These effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties in the central nervous system. Given that (R)-ranolazine exhibits a slower metabolism, it may achieve more sustained and potentially more effective concentrations in the brain, making it an interesting candidate for further investigation in neurodegenerative diseases.

Heart Failure with Preserved Ejection Fraction (HFpEF)

The ability of racemic ranolazine to improve diastolic function by reducing late INa and subsequent calcium overload makes it a logical candidate for the treatment of HFpEF. While clinical trials with the racemate have yielded mixed results, the potential for a more sustained effect with (R)-ranolazine warrants further investigation in this patient population with a high unmet medical need.

Future Directions and Conclusion

The therapeutic landscape of ranolazine is expanding beyond its initial indication for chronic angina. The accumulating evidence for its glucoregulatory effects, coupled with the pharmacokinetic advantages of the (R)-enantiomer, strongly suggests that (R)-ranolazine could be a promising therapeutic agent for type 2 diabetes and potentially other cardiometabolic and neurological disorders.

Future research should focus on head-to-head comparisons of the (R) and (S) enantiomers in robust preclinical models of diabetes, neurodegeneration, and heart failure. Elucidating the precise molecular interactions and signaling pathways modulated by each enantiomer will be crucial for optimizing their therapeutic potential. Ultimately, well-designed clinical trials investigating the efficacy and safety of (R)-ranolazine in these new indications will be necessary to translate these promising preclinical findings into novel therapies for patients.

References

-

Zhu, Y., Zhang, H., Ma, S., Miao, L., Jin, G., Li, J., Nuerkaman, T., Sun, Q., Liu, Y., & Yin, S. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(34), 16547-16555. [Link]

-

Kosiborod, M., Arnold, S. V., Spertus, J. A., McGuire, D. K., Li, Y., Yue, P., Ben-Yehuda, O., Katz, A., Jones, P. G., Olmsted, A., Belardinelli, L., & Chaitman, B. R. (2013). Evaluation of ranolazine in patients with type 2 diabetes mellitus and chronic stable angina: results from the TERISA randomized clinical trial (Type 2 Diabetes Evaluation of Ranolazine in Subjects With Chronic Stable Angina). Journal of the American College of Cardiology, 61(20), 2038–2045. [Link]

-

Eckel, R. H., Henry, R. R., Yue, P., Dhalla, A., Wong, M., & Spertus, J. A. (2015). Effect of Ranolazine Monotherapy on Glycemic Control in Subjects With Type 2 Diabetes. Diabetes care, 38(7), 1189–1196. [Link]

-

Hasabnis, K., & Khan, S. (2025). Ranolazine: An Established Anti-anginal Drug with Emerging Antidiabetic Potential Supported by Preclinical and Clinical Evidence. Current Diabetes Reviews. [Link]

- Ranolazine for enhancing insulin secretion. (2009).

- Ranolazine for enhancing insulin secretion. (2008).

-

Chisholm, J. W., Goldfine, A. B., Dhalla, A. K., Braunwald, E., Morrow, D. A., & Karwatowska-Prokopczuk, E. (2010). Effect of Ranolazine on A1C and Glucose Levels in Hyperglycemic Patients With Non-ST Elevation Acute Coronary Syndrome. Diabetes care, 33(6), 1163–1168. [Link]

-

Banerjee, S., & Vasan, R. S. (2018). Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Journal of clinical and preventive cardiology, 7(4), 128–136. [Link]

-

Ning, Y., Zhen, W., Fu, Z., Jiang, J., Liu, D., Belardinelli, L., & Wice, B. (2011). Ranolazine increases β-cell survival and improves glucose homeostasis in low-dose streptozotocin-induced diabetes in mice. The Journal of pharmacology and experimental therapeutics, 337(1), 50–58. [Link]

-

Li, X. (2012). Ranolazine: a Potential Anti-diabetic Drug. VTechWorks. [Link]

-

Cassano, T., Lioi, M., Diaferia, G., Pace, L., & Gaudio, S. (2020). Metabolic and Cognitive Effects of Ranolazine in Type 2 Diabetes Mellitus: Data from an in vivo Model. International journal of molecular sciences, 21(3), 933. [Link]

-

Fredenrich, A., & Maoret, J. J. (2014). Molecular basis of ranolazine block of LQT-3 mutant sodium channels: evidence for site of action. British journal of pharmacology, 171(19), 4443–4454. [Link]

-

Sossalla, S., & Voigt, N. (2021). Ranolazine Improves Glycemic Variability and Endothelial Function in Patients with Diabetes and Chronic Coronary Syndromes: Results from an Experimental Study. Journal of cardiovascular development and disease, 8(10), 127. [Link]

-

Zhu, Y., Zhang, H., Ma, S., Miao, L., Jin, G., Li, J., Nuerkaman, T., Sun, Q., Liu, Y., & Yin, S. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry. [Link]

-

Moen, A. R., & Anthonsen, T. (2005). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Biocatalysis and Biotransformation, 23(1), 45-51. [Link]

-

PubChem. (n.d.). Ranolazine. National Center for Biotechnology Information. [Link]

-

Dampil, O. A. C., Luy, S. C. R., De Lara, B. J., Rojo, R., & Tingchuy, A. R. (2023). The efficacy of ranolazine in improving glycemic parameters in patients with type 2 diabetes mellitus: a meta-analysis. International Journal of Clinical Trials, 10(3), 164. [Link]

-

Li, X., Stevens, R. D., & Ning, Y. (2012). Ranolazine increases β-cell survival and improves glucose homeostasis in low-dose streptozotocin-induced diabetes in mice. The Journal of pharmacology and experimental therapeutics. [Link]

-

Banerjee, S., & Vasan, R. S. (2018). Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Journal of clinical and preventive cardiology, 7(4), 128–136. [Link]

-

Samir, S. M., Hassan, H. M., Elmowafy, R., ElNashar, E. M., Alghamdi, M. A., AlSheikh, M. H., Al-Zahrani, N. S., Alasiri, F. M., & Elhadidy, M. G. (2024). Neuroprotective effect of ranolazine improves behavioral discrepancies in a rat model of scopolamine-induced dementia. Frontiers in neuroscience, 17, 1267675. [Link]

-

Luo, J., Zhang, T., & Wang, Y. (2006). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Journal of separation science, 29(3), 369–375. [Link]

-

Luo, J., Zhang, T., & Wang, Y. (2006). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Request PDF. [Link]

-

Zhu, Y., Zhang, H., Ma, S., Miao, L., Jin, G., Li, J., Nuerkaman, T., Sun, Q., Liu, Y., & Yin, S. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46(34), 16547-16555. [Link]

-

U.S. Food and Drug Administration. (n.d.). Ranexa. accessdata.fda.gov. [Link]

-

Al-Mohizea, A. M., Al-Jenoobi, F. I., & Al-Suwayeh, S. A. (2014). Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris. Vascular health and risk management, 10, 133–143. [Link]

- Dr. Oracle. (2025). What are the pharmacodynamics of Ranolazine?. Dr. Oracle.

-

Eckel, R. H., Henry, R. R., Yue, P., Dhalla, A., Wong, M., & Spertus, J. A. (2015). Effect of Ranolazine Monotherapy on Glycemic Control in Subjects With Type 2 Diabetes. Diabetes care. [Link]

-

New Drug Approvals. (2016). Ranolazine, 雷诺嗪. newdrugapprovals.org. [Link]

-

Clarke, A. J., & Clarke, G. S. (1996). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Semantic Scholar. [Link]

-

Liao, M., Li, L., Ma, H., Wang, T., Liang, L., & Qiao, H. (2014). Study on the Pharmacokinetics of Ranolazine and Its Optical Isomer. Chinese Journal of Modern Applied Pharmacy, 31(11), 1366-1370. [Link]

-

Pettus, J., McNabb, B., Eckel, R. H., Skyler, J. S., Dhalla, A., Guan, S., & Belardinelli, L. (2016). The effect of ranolazine on glycemic control in patients with type 2 diabetes treated with either glimepiride or metformin. Request PDF. [Link]

-

Mahdavi, H., & Soltani, S. (2018). Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. Research in pharmaceutical sciences, 13(5), 447–453. [Link]

-

Hasabnis, K., & Khan, S. (2025). Ranolazine: An Established Anti-anginal Drug with Emerging Antidiabetic Potential Supported by Preclinical and Clinical Evidence. Bentham Science Publisher. [Link]

-

El-Yazbi, F. A., & El-Remessy, A. B. (2021). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. International journal of molecular sciences, 22(21), 11523. [Link]

-

El-Yazbi, F. A., & El-Remessy, A. B. (2021). (PDF) Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. ResearchGate. [Link]

-

Hasabnis, K., & Khan, S. (2025). Ranolazine: An Established Anti-Anginal Drug with Emerging Antidiabetic Potential Supported by Preclinical and Clinical Evidence. Request PDF. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. selleck.co.jp [selleck.co.jp]

- 4. Effect of Ranolazine Monotherapy on Glycemic Control in Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ijbcp.com [ijbcp.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2008128086A1 - Ranolazine for enhancing insulin secretion - Google Patents [patents.google.com]

- 9. MX2009010895A - Ranolazine for enhancing insulin secretion. - Google Patents [patents.google.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. US6369062B1 - Sustained release ranolazine formulations - Google Patents [patents.google.com]

- 12. Ranolazine in Type 2 Diabetics With Chronic Stable Angina - American College of Cardiology [acc.org]

- 13. Ranolazine increases β-cell survival and improves glucose homeostasis in low-dose streptozotocin-induced diabetes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 15. Evaluation of ranolazine in patients with type 2 diabetes mellitus and chronic stable angina: results from the TERISA randomized clinical trial (Type 2 Diabetes Evaluation of Ranolazine in Subjects With Chronic Stable Angina) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of (R)-Ranolazine

Introduction

Ranolazine is an anti-anginal agent approved for the management of chronic stable angina, operating through a distinct mechanism that does not rely on altering hemodynamics like heart rate or blood pressure.[1][2] It is commercially available as a racemic mixture of its (R) and (S) enantiomers.[2][3] In drug development, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significant differences in pharmacology, pharmacokinetics, and toxicology.[4] Therefore, the isolated characterization of a single enantiomer, such as (R)-ranolazine, is a critical step in understanding its specific contribution to the therapeutic profile and identifying any unique liabilities.

This technical guide provides a comprehensive framework for the preclinical in vitro evaluation of (R)-ranolazine. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a logical, self-validating approach to the characterization cascade. We will explore the core experimental pathways for elucidating primary pharmacology, assessing critical safety liabilities, and profiling metabolic interactions. This document is intended for drug development scientists and researchers, offering both the "how" and the "why" behind each methodological choice to build a robust data package for (R)-ranolazine.

Section 1: Primary Pharmacological Assessment: Targeting the Late Sodium Current (INaL)

Scientific Rationale

The primary therapeutic mechanism of ranolazine is the inhibition of the late inward sodium current (INaL or late INa) in cardiomyocytes.[5][6] Under ischemic conditions, an increase in late INaL leads to an overload of intracellular sodium ([Na+]i). This, in turn, drives the Na+/Ca2+ exchanger to operate in reverse, causing a pathologic increase in intracellular calcium ([Ca2+]i).[7] This calcium overload impairs myocardial relaxation, increases diastolic wall tension, and consequently raises myocardial oxygen consumption, exacerbating the ischemic state.[1] (R)-Ranolazine, by selectively inhibiting late INaL, mitigates this entire pathological cascade, making this target the cornerstone of its pharmacological characterization.[7][8] It is crucial to demonstrate not only potent inhibition of the late current but also selectivity over the peak INa, which is responsible for the action potential upstroke, to avoid unwanted conduction-slowing effects.[9]

Experimental Approach: Whole-Cell Patch Clamp Electrophysiology

To directly measure the effect of (R)-ranolazine on ion channel function, whole-cell patch clamp electrophysiology is the unequivocal gold standard. This technique offers unparalleled resolution, allowing for the precise measurement of ionic currents across the cell membrane in response to controlled voltage protocols. It enables the quantification of potency (IC50) and selectivity, which are essential parameters for pharmacological profiling.

Visualization: Patch Clamp Workflow for INaL Assessment

Caption: Workflow for determining (R)-ranolazine potency on the late sodium current (INaL).

Detailed Protocol: INaL Inhibition Assay

-

Cell System: Use a human cell line stably expressing the cardiac sodium channel, NaV1.5 (e.g., HEK293-NaV1.5). This provides a consistent and robust system.

-

Reagents & Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

-

(R)-Ranolazine Stock: Prepare a 10 mM stock solution in DMSO. Serially dilute in external solution to final concentrations.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch clamp configuration.

-

Hold the cell at a potential of -120 mV to ensure full channel availability.

-

Apply a long depolarizing voltage step (e.g., to -20 mV for 500 ms) every 10-15 seconds. This protocol allows for the separation of the transient peak current from the sustained late current.[10]

-

-

Experimental Procedure:

-

Record a stable baseline current for 3-5 minutes in the vehicle (external solution with 0.1% DMSO).

-

Sequentially perfuse the cell with increasing concentrations of (R)-ranolazine (e.g., 0.1, 1, 3, 10, 30, 100 µM). Allow the current inhibition to reach steady-state at each concentration (typically 2-3 minutes).

-

-

Data Analysis:

-